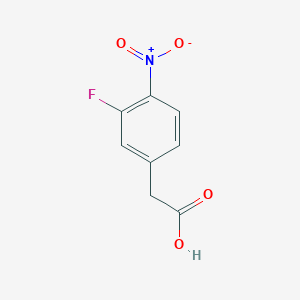

2-(3-Fluoro-4-nitrophenyl)acetic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-fluoro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWLAOKLDCMHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379163 | |

| Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163395-24-2 | |

| Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Fluoro 4 Nitrophenyl Acetic Acid

Novel Synthetic Routes and Method Development for 2-(3-Fluoro-4-nitrophenyl)acetic acid

Preparation via Condensation and Subsequent Transformations

A prominent synthetic route to phenylacetic acids, including this compound, involves a condensation reaction followed by a series of chemical transformations. A well-established method utilizes the condensation of a substituted nitroaromatic compound with diethyl malonate, followed by hydrolysis and decarboxylation.

This pathway leverages the high reactivity of fluorine atoms positioned ortho or para to a nitro group in nucleophilic aromatic substitution reactions. In a synthesis analogous to the preparation of similar phenylacetic acids, the starting material would be 1,2-difluoro-4-nitrobenzene. google.com The process unfolds in the following sequence:

Condensation: 1,2-Difluoro-4-nitrobenzene is condensed with diethyl malonate in the presence of a strong base, such as sodium hydroxide. The nitro group activates the fluorine atom at the para position, facilitating its substitution by the malonate enolate. This reaction yields diethyl 2-(3-fluoro-4-nitrophenyl)malonate.

Hydrolysis: The resulting diester is then subjected to hydrolysis, typically using an aqueous acid or base, which converts the ester groups into carboxylic acid groups, forming 2-(3-fluoro-4-nitrophenyl)malonic acid.

Decarboxylation: The malonic acid derivative is subsequently heated, which causes it to lose a molecule of carbon dioxide, a process known as decarboxylation. This final step yields the target compound, this compound. google.com

This multi-step synthesis is advantageous because the starting materials are often readily available and the reaction conditions are generally mild. google.com The sequence of hydrolysis and decarboxylation is a classic and efficient method for converting malonic esters into acetic acids. orgsyn.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving optimal yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. Key factors that are typically investigated include the choice of catalyst, solvent, reaction temperature, and reaction time. While specific optimization data for the direct synthesis of this compound is proprietary or not widely published, valuable insights can be drawn from studies on analogous reactions.

For instance, research on the synthesis of structurally related heterocyclic compounds using silica (B1680970) sulfuric acid (SSA) as a heterogeneous catalyst under microwave irradiation highlights a systematic approach to optimization. researchgate.net The study demonstrates the impact of different parameters on product yield.

Key Optimization Parameters:

Catalyst Loading: The amount of catalyst is crucial. In the model reaction, using 0.02 g of SSA was found to be sufficient, as increasing the amount did not improve the yield, while decreasing it led to a lower yield. researchgate.net

Solvent Selection: The choice of solvent significantly affects reaction efficiency. A comparison between ethanol (B145695), acetic acid, ethylene (B1197577) glycol, water, and toluene (B28343) showed that ethanol was the superior solvent for the model reaction studied. researchgate.net

Reaction Temperature: Temperature plays a critical role in reaction kinetics and yield. A study identified 110 °C as the optimal temperature, with lower or higher temperatures resulting in reduced yields. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for completion without leading to the degradation of the product. An optimal time of 12 minutes was determined in the microwave-assisted synthesis, with longer times offering no benefit. researchgate.net

The following interactive table, based on data from a study on a related synthesis, illustrates how reaction conditions can be optimized to maximize product yield. researchgate.net

| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 110 | 15 | 0 |

| 2 | SSA (0.02 g) | Ethanol | 110 | 12 | 91 |

| 3 | SSA (0.02 g) | AcOH | 110 | 12 | 65 |

| 4 | SSA (0.02 g) | Ethylene Glycol | 110 | 12 | 52 |

| 5 | SSA (0.02 g) | Water | 110 | 12 | Trace |

| 6 | SSA (0.02 g) | Toluene | 110 | 12 | 85 |

| 7 | SSA (0.02 g) | Ethanol | 90 | 12 | 71 |

| 8 | SSA (0.02 g) | Ethanol | 100 | 12 | 85 |

| 9 | SSA (0.02 g) | Ethanol | 120 | 12 | 87 |

| 10 | SSA (0.01 g) | Ethanol | 110 | 12 | 82 |

| 11 | SSA (0.02 g) | Ethanol | 110 | 8 | 75 |

| 12 | SSA (0.02 g) | Ethanol | 110 | 15 | 91 |

This table is adapted from data on a related synthesis to illustrate optimization principles. researchgate.net

This systematic approach ensures that the synthesis is both efficient and cost-effective, maximizing the output of this compound while minimizing waste and energy consumption.

Stereoselective Synthesis and Enantiomeric Purity Considerations for this compound

The concepts of stereoselective synthesis and enantiomeric purity are fundamental in organic chemistry when dealing with chiral molecules—molecules that are non-superimposable on their mirror images. A molecule is chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

However, the compound this compound is an achiral molecule. The carbon atom alpha to the carboxyl group (the -CH₂- group) is bonded to two hydrogen atoms, a carboxyl group (-COOH), and the 3-fluoro-4-nitrophenyl group. Because this carbon atom is bonded to two identical substituents (hydrogen atoms), it does not constitute a stereocenter.

Consequently, this compound does not exist as enantiomers, and considerations of stereoselective synthesis or enantiomeric purity are not applicable to its direct preparation. Synthesis of this compound will always yield a single, achiral product.

Should this compound be used as a starting material for a more complex molecule where the alpha-carbon is further substituted (e.g., via an alkylation reaction), a chiral center would be created. In such a subsequent step, the principles of stereoselective synthesis would become critically important to control the three-dimensional arrangement of the new molecule and to isolate a specific enantiomer if required for a particular application. lawrence-group.org

Chemical Reactivity and Derivatization of 2 3 Fluoro 4 Nitrophenyl Acetic Acid

Influence of Fluorine and Nitro Groups on Reactivity

The fluorine and nitro groups, both being electron-withdrawing, significantly impact the reactivity of the aromatic ring and the acetic acid side chain. The nitro group, being a strong deactivating group, makes the aromatic ring less susceptible to electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The fluorine atom also contributes to this activation.

The electron-withdrawing nature of these substituents also increases the acidity of the carboxylic acid proton, making it more readily available for reactions. Furthermore, these groups can influence the regioselectivity of reactions. For instance, in reactions involving the aromatic ring, the directing effects of both the fluorine and the nitro group must be considered. In some cases, the presence of fluorine atoms can contribute to the formation of specific intermolecular interactions, such as p-p stacking, which can influence the crystal packing and solid-state properties of its derivatives. rsc.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-(3-fluoro-4-nitrophenyl)acetic acid readily undergoes esterification and amidation reactions. cymitquimica.com Esterification is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and to drive it towards the formation of the ester, excess alcohol or removal of water is often employed. libretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. libretexts.org This is a crucial reaction for creating libraries of compounds for biological screening. Various coupling agents can be used to facilitate this reaction, which is fundamental in the synthesis of numerous biologically active molecules. organic-chemistry.org

Formation of Amide Derivatives for Biological Evaluation

A significant application of this compound is in the synthesis of amide derivatives for biological evaluation. mdpi.comnih.govresearchgate.netresearchgate.netsphinxsai.com By reacting the carboxylic acid with a diverse range of amines, a library of novel compounds can be generated. These derivatives often exhibit a wide spectrum of biological activities. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their antitubercular activities. mdpi.comnih.govresearchgate.net

The general synthetic route involves the condensation of this compound with a substituted aniline (B41778). mdpi.com This straightforward synthetic accessibility makes it an attractive scaffold for drug discovery programs.

Table 1: Examples of Amide Derivatives of 2-(3-fluoro-4-nitrophenoxy)acetic acid and their Antitubercular Activity

| Compound | Substituent on Phenylacetamide | Yield (%) | Melting Point (°C) | Antitubercular Activity (MIC, µg/mL) |

| 3a | 3-Chloro | 48.7 | 150-151 | - |

| 3e | 3-Nitro | 34.4 | 199-201 | - |

| 3k | 2-(Trifluoromethyl) | 39.7 | 146-147 | - |

| 3m | - | - | - | 4 |

Data sourced from a study on novel antitubercular agents. mdpi.comresearchgate.net

Transformations Involving the Nitro Group

The nitro group is another key functional handle on the this compound molecule, offering a pathway to a different set of derivatives.

Reduction to Amino Derivatives

The aromatic nitro group can be readily reduced to an amino group (NH2) using various reducing agents. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reduction using metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid is also a widely used technique. masterorganicchemistry.comcommonorganicchemistry.comgoogle.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, tin(II) chloride (SnCl2) is known for its mildness and can be used to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The resulting amino derivative is a valuable intermediate for further functionalization. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions | Mild and selective for nitro groups. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions | Mild and selective for nitro groups. commonorganicchemistry.comgoogle.com |

| SnCl₂ | Mild conditions | Selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

Participation in Coupling Reactions and Cyclizations

The amino group, obtained from the reduction of the nitro group, opens up possibilities for a variety of coupling and cyclization reactions. wikipedia.org The amino group can act as a nucleophile in reactions to form new carbon-nitrogen bonds. This is particularly useful in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization of derivatives of the corresponding aniline can lead to the formation of lactams. wikipedia.org Furthermore, the amino group can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring. These transformations are instrumental in building molecular complexity and accessing novel chemical entities with potential biological applications.

Aromatic Ring Functionalizations and Substitutions

Functionalization of the aromatic core of this compound is a key avenue for creating more complex molecular architectures. The electronic characteristics of the substituents determine the feasibility and outcome of substitution reactions.

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This is due to the presence of the strongly electron-withdrawing nitro group positioned para to the fluorine atom. The nitro group effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction, thereby facilitating the displacement of the fluoride (B91410) leaving group. wikipedia.orglibretexts.org

A variety of nucleophiles can be used to displace the fluorine atom. For example, reactions with alkoxides or amines can yield the corresponding ether or amine derivatives. The rate of these reactions is influenced by the position of the electron-withdrawing groups, with ortho and para placements leading to faster reactions compared to a meta arrangement. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Methoxide | 2-(3-Methoxy-4-nitrophenyl)acetic acid |

| Ammonia | 2-(3-Amino-4-nitrophenyl)acetic acid |

| Diethylamine | 2-(3-(Diethylamino)-4-nitrophenyl)acetic acid |

This table presents hypothetical products based on established SNAr reactivity principles.

In stark contrast to its reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. lumenlearning.com The powerful electron-withdrawing effects of the nitro and fluoro groups significantly reduce the electron density of the phenyl ring, making it much less susceptible to attack by electrophiles. lumenlearning.com

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, which typically require an electron-rich aromatic ring, are therefore difficult to achieve with this substrate. masterorganicchemistry.commasterorganicchemistry.com Attempting such reactions would likely necessitate harsh conditions, which could lead to unwanted side reactions or decomposition of the starting material.

Synthesis of Advanced Intermediates Utilizing this compound

This compound is a valuable building block for the synthesis of more elaborate chemical intermediates, which are frequently used in the development of pharmaceuticals and other functional materials.

A primary synthetic strategy involves the reduction of the nitro group to an amine. This transformation fundamentally alters the electronic character of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. The resulting 2-(4-amino-3-fluorophenyl)acetic acid is a versatile intermediate that can undergo further modifications. For instance, the newly formed amino group can be diazotized and subsequently subjected to Sandmeyer reactions to introduce a wide array of different substituents.

The carboxylic acid moiety also offers a handle for further derivatization. It can be converted into esters, amides, or acid chlorides, which can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular complexity. The related compound, (4-nitrophenyl)acetic acid, is known to be a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Table 2: Examples of Advanced Intermediates from this compound

| Starting Material | Reaction | Product (Advanced Intermediate) |

| This compound | Reduction of nitro group | 2-(4-Amino-3-fluorophenyl)acetic acid |

| This compound | Esterification | Methyl 2-(3-fluoro-4-nitrophenyl)acetate |

| 2-(4-Amino-3-fluorophenyl)acetic acid | Diazotization followed by Sandmeyer reaction (e.g., with NaNO₂, HCl, then CuBr) | 2-(4-Bromo-3-fluorophenyl)acetic acid |

This table illustrates potential synthetic transformations to generate advanced intermediates.

Spectroscopic and Structural Characterization of 2 3 Fluoro 4 Nitrophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 2-(3-fluoro-4-nitrophenyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. The spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain.

The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons and the fluorine atom. The proton ortho to the nitro group is expected to be the most downfield, influenced by the strong electron-withdrawing nature of the nitro group. The fluorine atom will induce further splitting (J-coupling) on the adjacent protons.

The methylene protons of the acetic acid group will appear as a singlet, typically in the range of 3.6-4.0 ppm, slightly downfield due to the proximity of the electron-withdrawing aromatic ring. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.5 - 8.2 | Multiplet |

| Methylene (-CH₂) | ~3.8 | Singlet |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

Note: Predicted values are based on analogous structures and substituent effects.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the 170-180 ppm range. The aromatic carbons will appear in the region of 110-160 ppm. The carbon atom attached to the fluorine will show a large C-F coupling constant, which can be a useful diagnostic tool. The carbon bearing the nitro group will also be significantly deshielded. The methylene carbon of the acetic acid side chain is expected to appear in the range of 35-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-NO₂ | 145 - 155 |

| Other Aromatic C | 115 - 140 |

| Methylene (-CH₂) | 35 - 45 |

Note: Predicted values are based on analogous structures and substituent effects.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent nitro and acetic acid groups. The presence of a single fluorine atom will result in a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is typically referenced against a standard such as CFCl₃. The electron-withdrawing nitro group is expected to cause a downfield shift of the fluorine resonance compared to monofluorobenzene (-113.15 ppm) colorado.edu.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain. The presence of the nitro and fluoro substituents will also influence the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₆FNO₄), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. Predicted collision cross-section data for various adducts of the molecule can aid in its identification in complex mixtures. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.03537 |

| [M+Na]⁺ | 222.01731 |

| [M-H]⁻ | 198.02081 |

Source: PubChem CID 2774665 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and fluoroaromatic groups.

Carboxylic Acid Group : A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching band should appear around 1700-1725 cm⁻¹.

Nitro Group : Strong asymmetric and symmetric N-O stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Aromatic Ring : C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-F Bond : The C-F stretching vibration is expected to be in the 1000-1300 cm⁻¹ range.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| N-O (Nitro, asymmetric) | 1520 - 1560 |

| N-O (Nitro, symmetric) | 1340 - 1380 |

| C-F (Aryl) | 1000 - 1300 |

Note: Expected ranges are based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal lattice. Although specific crystallographic data for this compound is not available, the analysis of its structural isomers and other substituted phenylacetic acids provides a robust framework for understanding its likely solid-state characteristics.

The crystal packing of carboxylic acids is predominantly directed by strong hydrogen bonding interactions. In the case of substituted phenylacetic acids, the most common and energetically favorable interaction is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net This creates a characteristic R²₂(8) ring motif.

It is highly probable that this compound would also exhibit this classic carboxylic acid dimer formation as the primary supramolecular synthon. These dimers are then expected to be further organized into more extended structures, such as sheets or chains, through weaker intermolecular interactions.

Other significant interactions that are likely to play a role in the crystal packing of this compound include:

Nitro Group Interactions: The nitro group is a versatile participant in intermolecular interactions. The oxygen atoms can act as hydrogen bond acceptors. Furthermore, interactions involving the nitro group, such as nitro-to-nitro contacts, can contribute to the stability of the crystal lattice. researchgate.net

Halogen Bonding: The fluorine substituent introduces the possibility of halogen bonding, where the fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom from a nitro or carboxyl group of an adjacent molecule.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The presence and geometry of these interactions would be influenced by the steric and electronic effects of the fluoro and nitro substituents.

The interplay of these various intermolecular forces would define the specific packing motif and ultimately the crystal system and space group of this compound.

The conformation of this compound in the solid state is primarily defined by the relative orientation of the phenyl ring and the acetic acid side chain. A key parameter in this analysis is the dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid group.

In related structures, this dihedral angle can vary significantly. For instance, in one polymorphic form of 4-nitrophenylacetic acid, the plane of the carboxylic acid group is nearly perpendicular to the plane of the aromatic ring, with a dihedral angle of 86.9°. researchgate.net In contrast, for 2-nitrophenylacetic acid, this dihedral angle is reported to be 30.1°. researchgate.net This variation highlights the conformational flexibility of the phenylacetic acid scaffold and the influence of substituent positioning on the preferred conformation in the solid state.

For this compound, the conformation will be a balance between minimizing steric hindrance and optimizing intermolecular interactions. The presence of the fluorine atom at the 3-position and the nitro group at the 4-position will influence the electronic distribution within the phenyl ring and may introduce steric constraints that favor a particular conformation. It is plausible that the molecule will adopt a non-planar conformation to alleviate potential steric clashes between the substituents and the acetic acid side chain.

Computational Chemistry and Theoretical Studies of 2 3 Fluoro 4 Nitrophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can be employed to determine the electronic structure of 2-(3-Fluoro-4-nitrophenyl)acetic acid. Such calculations would elucidate key parameters that govern its reactivity.

Detailed analysis would involve the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would likely show negative potential around the nitro group and the carboxylic acid's oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Illustrative Value | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -2.1 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 5.4 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein or enzyme.

While no specific molecular docking studies featuring this compound have been published, the methodology would involve preparing the 3D structure of the compound and docking it into the active site of a selected biological target. The results would be scored based on the binding affinity, which is an estimation of the binding energy. Lower binding energies typically indicate a more stable and potentially more potent interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For instance, the carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with appropriate donor or acceptor residues in a target protein.

Hypothetical Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | Gly121, Tyr151 |

| Aldose Reductase | -9.1 | His110, Trp111, Tyr48 |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a series of compounds related to this compound, SAR modeling would seek to identify the chemical moieties responsible for their therapeutic or adverse effects.

This process involves systematically modifying the structure of the parent compound and evaluating the impact of these changes on a specific biological activity. For this compound, modifications could include altering the position of the fluorine and nitro groups, substituting them with other functional groups, or modifying the acetic acid side chain.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that uses statistical methods to correlate physicochemical properties of molecules with their biological activities. Descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) would be calculated for a series of analogues to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

Illustrative SAR Insights for Phenylacetic Acid Derivatives:

| Structural Modification | Effect on Hypothetical Activity | Rationale |

| Removal of Fluoro group | Decrease | The fluorine atom may be involved in key interactions with the target or may influence the electronic properties of the ring. |

| Shifting Nitro group to para-position | Increase | This may lead to a more favorable orientation in the binding pocket of the target enzyme. |

| Esterification of Carboxylic Acid | Decrease | The free carboxylic acid may be essential for forming a crucial hydrogen bond or salt bridge with the biological target. |

Reaction Mechanism Studies

Theoretical reaction mechanism studies employ computational methods to investigate the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy indicates a faster reaction rate.

For example, the synthesis of this compound could be modeled to optimize reaction conditions. Similarly, its metabolism in the body, which could involve reactions like reduction of the nitro group or conjugation of the carboxylic acid, could be theoretically investigated to predict potential metabolites.

Medicinal Chemistry Applications of 2 3 Fluoro 4 Nitrophenyl Acetic Acid Derivatives

Development as Precursors for Pharmaceutical Compounds

2-(3-Fluoro-4-nitrophenyl)acetic acid serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical structure, featuring a reactive carboxylic acid group and a nitrophenyl ring activated by a fluorine atom, allows for a variety of chemical modifications. The synthesis of this key precursor can be challenging. A common approach involves the Williamson ether reaction with 3-fluoro-4-nitrophenol (B151681) and chloroacetic acid. mdpi.com However, this method can suffer from low yields due to the susceptibility of the fluorine atom to hydrolysis under basic conditions, necessitating laborious purification steps. mdpi.com

Despite these synthetic hurdles, this compound is a valuable building block. It can be condensed with various substituted anilines to produce a diverse library of amide derivatives. mdpi.com This versatility makes it an important starting material for developing new pharmaceutical compounds, including those with antitubercular and anti-inflammatory properties.

Antitubercular Agents

The global health crisis of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the development of novel and affordable antitubercular drugs. Derivatives of this compound have shown promise in this area.

Design and Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed and synthesized to evaluate their antitubercular potential. mdpi.comnih.gov The synthesis involved the initial preparation of the intermediate, 2-(3-fluoro-4-nitrophenoxy)acetic acid, which was then condensed with various substituted anilines to yield the final acetamide (B32628) derivatives. mdpi.com This synthetic strategy allows for the introduction of diverse functional groups on the phenylacetamide portion of the molecule, enabling the exploration of structure-activity relationships. nih.gov

In Vitro Antitubercular Activity against M. tuberculosis H37Rv

The synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were screened for their in vitro activity against the standard virulent strain of Mycobacterium tuberculosis, H37Rv, using a microdilution method. mdpi.comnih.govnih.gov All the tested compounds displayed a range of moderate to potent antitubercular activity, with Minimum Inhibitory Concentration (MIC) values between 4 and 64 μg/mL. mdpi.comnih.govnih.gov Notably, six of these compounds demonstrated significant activity with MIC values from 4 to 16 μg/mL. nih.gov

The most potent compound identified was 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, which exhibited a MIC of 4 μg/mL against M. tuberculosis H37Rv. nih.gov

Table 1: In Vitro Antitubercular Activity of Selected 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives against M. tuberculosis H37Rv

| Compound | Substituent on Phenylacetamide | MIC (μg/mL) |

| 3m | 2-nitrophenyl | 4 nih.gov |

This table is based on available data and highlights the most potent compound.

Activity against Rifampin-Resistant M. tuberculosis Strains

A critical aspect of new antitubercular drug discovery is activity against resistant strains. The most potent derivative, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, was further evaluated against two clinically isolated resistant strains of M. tuberculosis. mdpi.comnih.gov This compound demonstrated an identical MIC value of 4 μg/mL against a rifampin-resistant strain (M. tuberculosis 261). mdpi.comnih.govnih.gov It also showed moderate activity against an isoniazid-resistant strain with a MIC of 32 μg/mL. nih.gov

Table 2: Activity of 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide against Resistant M. tuberculosis Strains

| Strain | Resistance Profile | MIC (μg/mL) |

| M. tuberculosis 261 | Rifampin-Resistant | 4 nih.gov |

| Isoniazid-Resistant TB | Isoniazid-Resistant | 32 nih.gov |

Mechanism of Action Studies for Antitubercular Activity

While the precise mechanism of action for the antitubercular activity of these 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has not been fully elucidated, the consistent activity observed across different strains suggests a potentially novel target or mechanism. The 2-phenoxy-N-phenylacetamide scaffold itself has been identified as a promising starting point for the development of new antitubercular agents. nih.gov Further studies are required to pinpoint the specific molecular targets and pathways inhibited by these compounds within Mycobacterium tuberculosis.

Anti-inflammatory and Analgesic Properties

While the primary focus of recent research on this compound derivatives has been on their antitubercular activity, related chemical structures have been investigated for other therapeutic properties. The broader class of phenylacetic acid derivatives is known to possess anti-inflammatory and analgesic effects. For instance, research on other substituted nitrophenyl derivatives has shown potential for anti-inflammatory and analgesic activities, suggesting that derivatives of this compound could also be explored for these properties. However, specific studies focusing on the anti-inflammatory and analgesic properties of the derivatives discussed in the context of antitubercular agents are not extensively available in the reviewed literature.

Anticancer Activity of Derivatives

Derivatives of this compound have been identified as promising candidates for anticancer drug development. The presence of the nitro group, in particular, has been associated with enhanced cytotoxic effects in various cancer cell lines. nih.gov

Research has shown that phenylacetamide derivatives containing a nitro moiety exhibit greater cytotoxic effects compared to those with other substituents. nih.gov For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives with a nitro group have demonstrated significant activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov One such derivative with a para-nitro substituent was found to be the most active against the MCF-7 cell line. nih.gov

In a separate study, new quinazoline (B50416) derivatives were synthesized and evaluated for their anticancer properties. One compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, displayed potent cytotoxic activities against a panel of human cancer cell lines from the National Cancer Institute (NCI). researchgate.net Notably, the human central nervous system (CNS) cancer cell line SNB-75 was particularly sensitive to this compound. researchgate.net Further testing of this derivative on human urinary bladder cancer (T-24) and breast cancer (MCF-7) cell lines revealed significant cytotoxicity. researchgate.net

The following table provides a summary of the cytotoxic activity of selected derivatives.

| Derivative | Cancer Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 |

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. nih.gov Phenylacetate and its derivatives have been shown to induce apoptosis in various human cancer cell lines. nih.gov The novel anticancer compound methyl 3-(4-nitrophenyl) propiolate (NPP) has been found to preferentially induce apoptosis in tumor cells through the production of reactive oxygen species (ROS) catalyzed by cytochrome P450 enzymes. nih.gov

The 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, which demonstrated significant cytotoxicity, was further investigated for its effect on the cell cycle and apoptosis in the MCF-7 breast cancer cell line. researchgate.net The study revealed that this compound arrested the cell cycle at the G1 phase and successfully induced apoptosis. researchgate.net

Antimicrobial Properties

Derivatives of this compound have also been explored for their antimicrobial potential. The structural features of these compounds, including the presence of phenolic and acidic moieties, contribute to their activity against a range of microbial pathogens. mdpi.com

One area of investigation has been the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have shown structure-dependent antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. mdpi.com The incorporation of a 4-nitro substituent on a phenyl ring within this series led to enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com

In another study, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated antibacterial activity against Klebsiella pneumoniae. researchgate.net Research on the combination of this acetamide with existing antibacterial drugs revealed a synergistic effect with meropenem (B701) and imipenem, indicating its potential to optimize the effects of these antibiotics. researchgate.net

The table below summarizes the antimicrobial activity of a selected derivative.

| Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative with a 4-nitrophenyl substituent | Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 | |

| Escherichia coli | 32 | |

| Klebsiella pneumoniae | 64 |

Role in Drug Design and Optimization

The this compound scaffold is a valuable starting point for the design and optimization of new drug candidates. The strategic placement of the fluorine atom and other substituents plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. mdpi.comacs.org

The introduction of fluorine into a drug molecule can significantly enhance its potency, metabolic stability, and pharmacokinetic profile. mdpi.com Fluorine's high electronegativity and small size allow it to modulate the acidity and basicity of a compound, which can in turn influence its binding affinity and bioavailability. acs.org

Replacing a hydrogen atom with fluorine is a common strategy to slow down the oxidative metabolism of a drug by cytochrome P450 enzymes, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. acs.organnualreviews.org This increased metabolic stability can lead to a longer duration of action and improved therapeutic efficacy. mdpi.comacs.org Furthermore, fluorine substitution can enhance the binding of a drug to its target protein, as seen in the case of lapatinib, where a single fluorine atom contributes to better cellular activity and pharmacokinetics. acs.org

The bioavailability and metabolic stability of drug candidates are critical for their success. nih.gov The chemical modifications of the 2-phenylaminophenylacetic acid backbone, for instance, have been shown to cause noticeable changes in metabolic stability and electrophilic reactivity. nih.gov

The introduction of fluorine can be a deliberate strategy to alter the rate, route, and extent of drug metabolism. annualreviews.org This modification can be used to improve both the safety and efficacy of a drug. annualreviews.org For example, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed as potential antitubercular agents, with the fluorine atom contributing to their biological activity and stability. mdpi.com The most potent compound in this series also exhibited a good safety profile, with low toxicity against several cell lines. mdpi.com

Lack of Publicly Available Research on Prodrug and Drug Delivery Applications of this compound Derivatives

Following a comprehensive review of scientific literature and patent databases, no specific research has been identified detailing the application of this compound derivatives in prodrug strategies or drug delivery systems. Extensive searches were conducted to locate studies on the design, synthesis, and evaluation of prodrugs or drug delivery platforms incorporating this specific chemical entity.

The performed searches aimed to uncover information regarding the use of this compound as a parent compound for prodrug development or as a component in more complex drug delivery systems. However, these inquiries did not yield any relevant results. The scientific and patent landscapes appear to be silent on this particular application for this compound and its derivatives.

General information on prodrug strategies and various drug delivery systems is widely available. These approaches are commonly employed in medicinal chemistry to enhance the physicochemical, pharmacokinetic, and therapeutic properties of drug candidates. Prodrugs are inactive precursors that are converted into the active drug form within the body, while drug delivery systems are engineered to control the release and targeting of therapeutic agents. Despite the broad utility of these technologies, their specific application to this compound has not been documented in accessible scientific or patent literature.

Therefore, this article cannot provide details on prodrug strategies or drug delivery systems for this compound derivatives, as no such research appears to have been published.

Environmental and Agrochemical Research Applications

Use in Agrochemical Formulations (Pesticides, Herbicides)

While direct application of 2-(3-Fluoro-4-nitrophenyl)acetic acid in commercial agrochemical formulations is not extensively documented, its structural similarity to known active compounds suggests its potential as a precursor or an analog in the development of new pesticides, particularly herbicides. The presence of the nitrophenylacetic acid structure is significant, as related compounds, such as 2-nitrophenylacetic acid, have been reported to possess herbicidal properties wikipedia.org.

Research into the synthesis of novel herbicides has explored derivatives that could theoretically be synthesized from this compound. For instance, studies on N-phenyl phthalimides as potent protoporphyrinogen oxidase (PPO) inhibitors, a known target for herbicides, have utilized precursors like 3-fluoro-4-nitroaniline. This precursor could potentially be derived from this compound through amination of the carboxylic acid group followed by a Hofmann rearrangement. This line of research indicates the utility of the core structure of this compound in designing new herbicidally active molecules.

Furthermore, the development of fluoroquinolone derivatives has been explored for herbicidal activity, targeting plant DNA gyrase nih.govbiorxiv.orgresearchgate.net. Although structurally different, this highlights the broader interest in fluorinated compounds within agrochemical research. The synthesis of various fluorinated N-phenylalkanesulfonamides has also been investigated for their herbicidal and toxicological properties, demonstrating the ongoing exploration of fluorinated compounds in the search for new active ingredients nih.gov.

The following table summarizes the herbicidal activity of compounds structurally related to this compound, illustrating the potential for this class of chemicals in agrochemical applications.

| Compound | Type of Agrochemical Activity | Mode of Action (if known) | Reference |

| 2-Nitrophenylacetic acid | Herbicide | Not specified | wikipedia.org |

| N-phenyl phthalimide derivatives | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitors | - |

| Fluoroquinolone derivatives | Herbicide | DNA gyrase inhibitor | nih.govbiorxiv.orgresearchgate.net |

| Fluorinated N-phenylalkanesulfonamides | Herbicide | Not specified | nih.gov |

Environmental Fate and Degradation Studies

The environmental fate of this compound is largely determined by the presence of the nitro group and the carbon-fluorine bond, which influence its persistence and degradation pathways. Specific degradation studies on this exact compound are limited; however, the behavior of related nitroaromatic and fluorinated compounds provides insight into its likely environmental transformation.

Microbial degradation is a primary route for the breakdown of many organic compounds in the soil driftlessprairies.org. For nitroaromatic compounds, microbial enzymatic activities can lead to the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. These amines can then be further degraded. Another pathway involves the oxidative removal of the nitro group. The degradation of pesticides is significantly influenced by environmental factors such as soil type, moisture content, and temperature.

The carbon-fluorine bond is known for its strength, which can contribute to the persistence of fluorinated compounds in the environment nih.govresearchgate.net. However, microorganisms have been shown to be capable of cleaving the C-F bond, although this process can be slow nih.govnih.govmdpi.com. The degradation of polyfluorinated compounds can be initiated by microbial action on other parts of the molecule, which can then lead to the destabilization and eventual cleavage of the C-F bond mdpi.com. The persistence of herbicides and their degradation products in soil is a key factor in their environmental impact kpu.caresearchgate.net.

Potential degradation pathways for this compound are outlined in the table below, based on known reactions of similar compounds.

| Degradation Pathway | Description | Key Influencing Factors |

| Nitro Group Reduction | The nitro group (-NO2) is reduced to an amino group (-NH2) via nitroso and hydroxylamino intermediates. | Microbial activity (bacteria and fungi), anaerobic conditions. |

| Oxidative Denitrification | The nitro group is replaced by a hydroxyl group. | Aerobic microbial activity. |

| Decarboxylation | The carboxylic acid group is removed, releasing carbon dioxide. | Microbial metabolism. |

| Aromatic Ring Cleavage | The benzene ring is opened, leading to the formation of aliphatic intermediates. | Aerobic microbial activity. |

| Defluorination | The carbon-fluorine bond is cleaved, releasing fluoride (B91410) ions. | Can be a slow process, often follows initial degradation of other functional groups. |

Interaction with Biological Systems in the Environment

Nitrophenylacetic acid derivatives are known to be irritants nih.govnih.gov. The introduction of pesticides into the environment can lead to the contamination of soil and water, potentially affecting non-target organisms. The degradation products of these compounds may also be toxic, sometimes even more so than the parent compound.

Fluorinated organic compounds are increasingly being used in pesticides, which has led to concerns about their persistence and potential for bioaccumulation nih.gov. The strength of the carbon-fluorine bond can make these compounds resistant to degradation, leading to their long-term presence in the environment nih.govresearchgate.net. The toxicity of fluorinated compounds can vary widely depending on the specific structure of the molecule.

The potential interactions of this compound with environmental biological systems are summarized in the table below.

| Interaction | Potential Effect | Basis of Inference |

| Soil Microorganisms | May serve as a carbon and nitrogen source for some microbes, leading to its biodegradation. At high concentrations, it could be inhibitory to some microbial populations. | General principles of microbial degradation of organic pollutants. |

| Aquatic Organisms | Potential for toxicity due to the presence of the nitroaromatic moiety. The extent of toxicity would depend on its concentration and the species. | General ecotoxicity of nitroaromatic compounds. |

| Plants | As a potential herbicidal precursor, it or its derivatives could exhibit phytotoxicity to non-target plants. | Structural similarity to known herbicides. |

Future Directions and Emerging Research Avenues

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The core structure of 2-(3-Fluoro-4-nitrophenyl)acetic acid presents multiple reactive sites that are ripe for chemical modification. The carboxylic acid, the nitro group, and the aromatic ring itself are all amenable to derivatization, opening a vast chemical space for the synthesis of new analogues with potentially enhanced biological activities. Future research will likely focus on strategic modifications to fine-tune the molecule's properties.

One promising avenue is the synthesis of amide and ester derivatives from the carboxylic acid group. This approach has proven successful for related compounds, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have been investigated as potential antitubercular agents. mdpi.com By reacting this compound with a variety of amines and alcohols, a library of new compounds can be generated. These modifications can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity. For instance, introducing different substituted phenylacetamides could modulate the compound's interaction with biological targets.

Another key area for exploration is the chemical transformation of the nitro group. Reduction of the nitro group to an amine would yield 2-(4-amino-3-fluorophenyl)acetic acid, a versatile intermediate that can be further functionalized. This amino group can be acylated, alkylated, or used as a handle to introduce entirely new functionalities, such as heterocyclic rings, which are prevalent in many biologically active molecules. The resulting derivatives could be screened for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Furthermore, electrophilic aromatic substitution on the phenyl ring, guided by the existing activating and deactivating groups, could introduce additional substituents. While the nitro group is strongly deactivating, the fluorine and the acetic acid side chain will influence the position of any new substituents, offering a route to further structural diversification.

A systematic approach to derivatization, coupled with high-throughput screening, will be instrumental in identifying new lead compounds with improved potency and selectivity. The following table outlines potential derivatization strategies and the rationale behind them.

| Derivatization Strategy | Target Functional Group | Rationale for Enhanced Bioactivity | Potential Compound Classes |

| Amidation/Esterification | Carboxylic Acid | Modulation of solubility, membrane permeability, and target binding. | Amides, Esters |

| Reduction and Subsequent Functionalization | Nitro Group | Introduction of diverse functionalities via the resulting amine. | Anilines, Acylamides, Sulfonamides |

| Electrophilic Aromatic Substitution | Phenyl Ring | Fine-tuning of electronic and steric properties. | Halogenated, alkylated, or acylated derivatives |

Advanced Mechanistic Investigations of Biological Interactions

While the synthesis of new derivatives is a crucial step, a deep understanding of how these molecules interact with biological systems at a molecular level is paramount for rational drug design. Future research should therefore focus on advanced mechanistic studies to elucidate the mode of action of this compound and its derivatives.

Computational modeling and molecular docking studies will be invaluable in predicting potential biological targets. By simulating the interaction of these compounds with the active sites of various enzymes and receptors, researchers can prioritize which derivatives to synthesize and test. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes could be a potential target. Docking studies could reveal the binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The position of the nitro group could play a significant role in these interactions. mdpi.com

Once promising biological activities are identified through screening, a battery of biochemical and biophysical assays will be necessary to validate the predicted targets and unravel the mechanism of action. Techniques such as isothermal titration calorimetry (ITC) can be used to measure the binding affinity and thermodynamics of the interaction, while surface plasmon resonance (SPR) can provide real-time kinetics of binding and dissociation. X-ray crystallography of the ligand-protein complex would offer the ultimate atomic-level detail of the binding mode, guiding further structure-activity relationship (SAR) studies.

Furthermore, investigating the metabolic fate of these compounds is crucial. The nitroaromatic group can undergo metabolic reduction in vivo to form nitroso and hydroxylamino intermediates, which can be reactive. nih.gov Understanding these metabolic pathways is essential for assessing the potential for toxicity and for designing compounds with improved metabolic stability.

Application in Materials Science

The unique electronic and structural features of this compound suggest that it could be a valuable building block in materials science. The presence of both electron-withdrawing (nitro and fluoro) and potentially reactive (carboxylic acid) groups makes it an interesting candidate for the synthesis of functional organic materials. nbinno.comconsensus.apprsc.org

One potential application is in the development of novel polymers. The carboxylic acid functionality can be used for polymerization reactions, such as polyester or polyamide formation. The fluorine and nitro groups incorporated into the polymer backbone would impart unique properties, such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics. nbinno.com Fluorinated polymers are known for their low surface energy and high performance in demanding environments. nbinno.com

The nitroaromatic moiety also opens up possibilities for creating materials with interesting optoelectronic properties. Nitroaromatic compounds are known to be electron-accepting and can be used in the design of charge-transfer complexes and organic semiconductors. nih.gov By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, or sensors.

Furthermore, the ability of carboxylic acids to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The functional groups on the phenyl ring would line the pores of the MOF, allowing for the tuning of its chemical and physical properties. thieme-connect.com

Development of Diagnostic Tools

The chemical properties of this compound also suggest its potential utility in the development of diagnostic tools and sensors. Nitroaromatic compounds are well-known for their ability to quench fluorescence, a property that can be exploited for the development of "turn-off" fluorescent sensors. mdpi.com

A future research direction could involve designing fluorescent probes that are selectively quenched by this compound or its derivatives. Conversely, the molecule itself could be incorporated into a sensor for the detection of specific analytes. For example, the nitro group can be electrochemically reduced, and this electrochemical signature could be used for the development of an electrochemical sensor.

Moreover, the reactivity of the carboxylic acid group could be used to attach the molecule to a solid support or a biomolecule, creating a functionalized surface or a bioprobe. For instance, by coupling the molecule to a protein or an antibody, it could be used as a tag or a probe for immunoassays.

The detection of nitroaromatic compounds is also of significant interest for environmental monitoring and security applications, as many explosives are nitroaromatic. nih.govacs.org While this compound itself is not an explosive, the development of sensitive detection methods for this class of compounds could have broader applications. Research into the unique spectroscopic and electrochemical properties of this molecule could lead to the development of selective and sensitive analytical methods.

Green Chemistry Approaches for Sustainable Synthesis of this compound

As the principles of green chemistry become increasingly integrated into chemical synthesis, future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the production of this compound and its derivatives. mdpi.comijpsjournal.comjddhs.comacs.orgacs.org

Key areas for improvement include the use of greener solvents, the development of catalytic reactions, and the improvement of atom economy. ijpsjournal.comjddhs.comacs.org Traditional synthetic methods often rely on hazardous reagents and solvents. Future approaches could explore the use of water, supercritical fluids, or bio-based solvents as reaction media. jddhs.com

The development of catalytic methods to replace stoichiometric reagents is a cornerstone of green chemistry. For instance, catalytic methods for the carbonylation of benzyl halides to produce phenylacetic acids are being explored. researchgate.netresearchgate.net Applying similar catalytic strategies to the synthesis of this compound could significantly reduce waste and improve efficiency.

Furthermore, exploring biocatalytic routes for the synthesis of this molecule is a promising long-term goal. Enzymes offer unparalleled selectivity and can operate under mild conditions, reducing energy consumption and the formation of byproducts. jddhs.com While the synthesis of a highly functionalized, non-natural molecule like this compound via a purely biocatalytic route is challenging, the use of enzymes for specific steps in the synthetic sequence is a more near-term possibility.

The following table summarizes some green chemistry principles and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Potential Application in Synthesis |

| Waste Prevention | Development of high-yield, low-byproduct reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. |

| Designing Safer Chemicals | Designing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones. |

By embracing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a valuable tool for medicine, materials science, and diagnostics, all while adhering to the principles of sustainable chemistry.

Q & A

What are the common synthetic routes for 2-(3-Fluoro-4-nitrophenyl)acetic acid, and how do their yields compare?

Level: Basic

Answer:

The synthesis typically involves nitration and functional group transformations. For example, the methyl ester derivative, this compound methyl ester, can be synthesized via nitration of a fluorinated precursor. reports two routes starting from methyl 3-fluorophenoxyacetate, yielding 73% and 17% respectively, highlighting the impact of reaction conditions (e.g., temperature, stoichiometry) and purification methods. Key steps include nitration at the 4-position of the phenyl ring and esterification. Researchers should optimize nitrating agents (e.g., HNO₃/H₂SO₄) and monitor reaction progress via TLC or HPLC to mitigate side reactions .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and regiochemistry. For fluorinated analogs, ¹⁹F NMR resolves electronic effects of substituents ( ).

- X-ray Crystallography: Critical for confirming molecular geometry and intermolecular interactions. demonstrates how single-crystal X-ray analysis reveals dihedral angles between aromatic rings (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bonding motifs (e.g., R₂²(8) dimers). Use low-temperature data collection (e.g., 120 K) to minimize thermal motion artifacts .

How can reaction conditions be optimized to improve regioselectivity during halogenation or nitration steps?

Level: Advanced

Answer:

Regioselectivity in halogenation (e.g., bromination) is influenced by electronic and steric factors. describes brominating 4-methoxyphenylacetic acid using Br₂ in acetic acid, where the methoxy group directs electrophilic substitution to the 3-position. To enhance selectivity:

- Use directing groups (e.g., -OMe, -NO₂) to control substitution patterns.

- Adjust solvent polarity (e.g., acetic acid vs. DCM) to stabilize intermediates.

- Monitor reaction kinetics via in-situ IR or UV-vis spectroscopy to terminate reactions before side products dominate .

How should researchers resolve discrepancies in reported crystallographic data for fluorinated aromatic compounds?

Level: Advanced

Answer:

Discrepancies in bond angles or lattice parameters may arise from experimental conditions (e.g., temperature, radiation source) or refinement methods. For example:

- Compare data collected using synchrotron vs. lab-based X-ray sources ( uses CuKα radiation).

- Validate hydrogen-bonding networks using software like Mercury (CCDC) to ensure proper assignment of interactions.

- Cross-reference with computational models (DFT) to reconcile geometric deviations .

What strategies address low yields during nitro group introduction in fluorinated phenylacetic acid derivatives?

Level: Advanced

Answer:

Low yields often stem from competing side reactions (e.g., over-nitration or oxidation). Strategies include:

- Stepwise Nitration: Introduce nitro groups before acetic acid side chains to reduce steric hindrance ().

- Protecting Groups: Temporarily protect reactive sites (e.g., -COOH as esters) during nitration.

- Catalytic Systems: Use zeolites or ionic liquids to enhance selectivity. Post-reaction purification via recrystallization (e.g., ethanol/water) can isolate the desired isomer .

How can hydrogen-bonding patterns be analyzed from X-ray data to predict solubility or stability?

Level: Methodological

Answer:

Hydrogen-bonding networks influence crystal packing and physicochemical properties. Steps include:

- Identify donor-acceptor pairs (e.g., O-H⋯O in carboxylic acid dimers) using programs like SHELXTL.

- Calculate interaction energies (e.g., via Hirshfeld surface analysis) to assess stability.

- Correlate packing motifs with solubility: Stronger networks (e.g., π-π stacking in ) reduce solubility in polar solvents. Use DSC/TGA to validate thermal stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。